Cas no 301332-57-0 (1,2-Dihydro-1-(1H-indol-3-yl)-2-[[2-(2-nitrophenyl)ethenyl]sulfonyl]isoquinoline)
![1,2-Dihydro-1-(1H-indol-3-yl)-2-[[2-(2-nitrophenyl)ethenyl]sulfonyl]isoquinoline structure](https://it.kuujia.com/scimg/cas/301332-57-0x500.png)
301332-57-0 structure
Nome del prodotto:1,2-Dihydro-1-(1H-indol-3-yl)-2-[[2-(2-nitrophenyl)ethenyl]sulfonyl]isoquinoline
1,2-Dihydro-1-(1H-indol-3-yl)-2-[[2-(2-nitrophenyl)ethenyl]sulfonyl]isoquinoline Proprietà chimiche e fisiche
Nomi e identificatori
-
- AKOS001032143
- Z56762068
- 1-(1H-indol-3-yl)-2-[2-(2-nitrophenyl)ethenesulfonyl]-1,2-dihydroisoquinoline
- 301332-57-0
- 1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline
- EN300-26617367
- 1,2-Dihydro-1-(1H-indol-3-yl)-2-[[2-(2-nitrophenyl)ethenyl]sulfonyl]isoquinoline
-
- Inchi: 1S/C25H19N3O4S/c29-28(30)24-12-6-2-8-19(24)14-16-33(31,32)27-15-13-18-7-1-3-9-20(18)25(27)22-17-26-23-11-5-4-10-21(22)23/h1-17,25-26H
- Chiave InChI: BQZRQXSWXUCSMH-UHFFFAOYSA-N
- Sorrisi: C1(C2C3=C(NC=2)C=CC=C3)C2=C(C=CC=C2)C=CN1S(C=CC1=CC=CC=C1[N+]([O-])=O)(=O)=O
Proprietà calcolate
- Massa esatta: 457.10962727g/mol
- Massa monoisotopica: 457.10962727g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 33
- Conta legami ruotabili: 4
- Complessità: 877
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 107Ų
Proprietà sperimentali
- Densità: 1.48±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 721.6±70.0 °C(Predicted)
- pka: 16.67±0.30(Predicted)
1,2-Dihydro-1-(1H-indol-3-yl)-2-[[2-(2-nitrophenyl)ethenyl]sulfonyl]isoquinoline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26617367-0.05g |
1-(1H-indol-3-yl)-2-[2-(2-nitrophenyl)ethenesulfonyl]-1,2-dihydroisoquinoline |
301332-57-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1,2-Dihydro-1-(1H-indol-3-yl)-2-[[2-(2-nitrophenyl)ethenyl]sulfonyl]isoquinoline Letteratura correlata
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
301332-57-0 (1,2-Dihydro-1-(1H-indol-3-yl)-2-[[2-(2-nitrophenyl)ethenyl]sulfonyl]isoquinoline) Prodotti correlati
- 114681-65-1(RGD peptide (GRGDNP))
- 2138570-59-7(N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)sulfamoyl chloride)
- 2229130-18-9(1-(4-bromo-3-fluorophenyl)methyl-N-methylcyclopropan-1-amine)
- 1310478-57-9(trans 4-(4-Bromobenzenesulfonylamino)-cyclohexanecarboxylic acid)
- 2137742-16-4(5-Isothiazolemethanamine, 4-chloro-N-cyclopropyl-3-methoxy-)
- 946161-16-6(methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate)
- 2054-14-0(2,2-bis(4-fluorophenyl)acetaldehyde)
- 941926-49-4(4-acetyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide)
- 1695361-61-5(11-(propan-2-yl)-1,8,10,12-tetraazatricyclo7.3.0.0,2,6dodeca-9,11-diene)
- 1805038-37-2(3-Chloromethyl-2,4,5-trichloropyridine)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
